molecular formula C19H24BNO4S B1591709 4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)benzenesulfonamide CAS No. 796061-08-0

4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)benzenesulfonamide

Cat. No. B1591709
M. Wt: 373.3 g/mol
InChI Key: RGAZOXRZFCGICF-UHFFFAOYSA-N
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Description

The compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which is a boronic acid derivative. Boronic acids and their derivatives are commonly used in organic synthesis, medicinal chemistry, and materials science .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is often used in borylation reactions . For instance, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : This compound can be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method : The exact method would depend on the specific reaction conditions and catalysts used. Typically, this involves mixing the alkylbenzene with the boron compound and a palladium catalyst under controlled temperature and pressure conditions .
    • Results : The result is the formation of pinacol benzyl boronate, a compound that can be used in further organic synthesis reactions .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Method : The exact method would depend on the specific reaction conditions and catalysts used. Typically, this involves mixing the alkyne or alkene with the boron compound and a transition metal catalyst under controlled temperature and pressure conditions .
    • Results : The result is the formation of boronate compounds, which can be used in further organic synthesis reactions .
  • Coupling with Aryl Iodides

    • Field : Organic Chemistry
    • Application : This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Method : The exact method would depend on the specific reaction conditions and catalysts used. Typically, this involves mixing the aryl iodide with the boron compound and a copper catalyst under controlled temperature and pressure conditions .
    • Results : The result is the formation of aryl boronates, which can be used in further organic synthesis reactions .
  • Asymmetric Hydroboration of 1,3-Enynes

    • Field : Organic Chemistry
    • Application : This compound can be used for the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
    • Method : The exact method would depend on the specific reaction conditions and catalysts used. Typically, this involves mixing the 1,3-enyne with the boron compound and a catalyst under controlled temperature and pressure conditions .
    • Results : The result is the formation of chiral allenyl boronates, which can be used in further organic synthesis reactions .
  • Synthesis of Novel Copolymers

    • Field : Polymer Chemistry
    • Application : This compound can be used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Method : The exact method would depend on the specific reaction conditions and catalysts used. Typically, this involves mixing the benzothiadiazole and arene units with the boron compound under controlled temperature and pressure conditions .
    • Results : The result is the formation of novel copolymers, which can be used in further applications .
  • Synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

    • Field : Organic Chemistry
    • Application : This compound can be used in the synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .
    • Method : The exact method would depend on the specific reaction conditions and catalysts used. Typically, this involves mixing the 2-methylphenol with the boron compound under controlled temperature and pressure conditions .
    • Results : The result is the formation of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, which can be used in further organic synthesis reactions .

properties

IUPAC Name

4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO4S/c1-14-9-11-17(12-10-14)26(22,23)21-16-8-6-7-15(13-16)20-24-18(2,3)19(4,5)25-20/h6-13,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAZOXRZFCGICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584516
Record name 4-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)benzenesulfonamide

CAS RN

796061-08-0
Record name 4-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 796061-08-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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